L-Leucine, 5,5-dihydroxy-

physicochemical profiling ADME prediction amino acid derivatization

5,5-Dihydroxy-L-leucine (CAS 163190-39-4; IUPAC: (2S)-2-amino-5,5-dihydroxy-4-methylpentanoic acid) is a non-proteinogenic, hydroxylated derivative of the essential branched-chain amino acid L-leucine, bearing geminal diol functionality at the δ-position of its side chain. With a molecular formula of C₆H₁₃NO₄ and an exact mass of 163.08446 Da, this compound exists in two biologically relevant diastereomeric forms—(2S,4R) and (2S,4S)—that occur naturally in distinct families of Amanita cyclic peptide toxins.

Molecular Formula C6H13NO4
Molecular Weight 163.17 g/mol
Cat. No. B13830204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucine, 5,5-dihydroxy-
Molecular FormulaC6H13NO4
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC(CC(C(=O)O)N)C(O)O
InChIInChI=1S/C6H13NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-5,8-9H,2,7H2,1H3,(H,10,11)/t3?,4-/m0/s1
InChIKeyXUCOLQITPSNBGF-BKLSDQPFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Dihydroxy-L-leucine Procurement Guide: Key Specifications, Identity, and Baseline Characteristics


5,5-Dihydroxy-L-leucine (CAS 163190-39-4; IUPAC: (2S)-2-amino-5,5-dihydroxy-4-methylpentanoic acid) is a non-proteinogenic, hydroxylated derivative of the essential branched-chain amino acid L-leucine, bearing geminal diol functionality at the δ-position of its side chain [1]. With a molecular formula of C₆H₁₃NO₄ and an exact mass of 163.08446 Da, this compound exists in two biologically relevant diastereomeric forms—(2S,4R) and (2S,4S)—that occur naturally in distinct families of Amanita cyclic peptide toxins [2]. It serves dual roles as (i) a critical pharmacophoric residue in phallotoxins and virotoxins that mediates high-affinity F-actin binding (Kd ≈ 20 nM), and (ii) the diborane reduction product of γ-carboxyglutamic acid (Gla), enabling qualitative detection of this post-translational modification in vitamin K-dependent proteins [3][4].

Why 5,5-Dihydroxy-L-leucine Cannot Be Substituted by Generic L-Leucine or Mono-Hydroxylated Analogs


Generic substitution of 5,5-dihydroxy-L-leucine with its parent amino acid L-leucine or the mono-hydroxylated intermediate 5-hydroxy-L-leucine fails on two independent fronts. First, the geminal diol moiety confers a shift in computed lipophilicity of approximately ΔXLogP3 ≈ −1.8 relative to L-leucine (XLogP3 = −3.3 vs. −1.5), fundamentally altering hydrogen-bonding capacity (4 H-bond donors, 5 acceptors vs. 2 donors, 3 acceptors for L-leucine) [1][2]. Second, the vicinal diol at C-4/C-5 is stereochemically resolved in nature: the (2S,4R) configuration is embedded in phalloidin, phallacidin, and viroidin, while the (2S,4S) epimer defines alloviroidin—both configurations are equally competent for actin binding, but neither activity nor synthetic access can be replicated by L-leucine, 5-hydroxy-L-leucine, or 4-hydroxyleucine [3][4]. The compound's unique utility as the reduction marker of γ-carboxyglutamic acid further precludes interchange, as only the 5,5-diol reduction product elutes immediately prior to serine in standard amino acid analysis, enabling unambiguous Gla identification [5].

5,5-Dihydroxy-L-leucine Quantitative Differentiation Evidence vs. Closest Analogs


Physicochemical Differentiation: XLogP3 Shift of −1.8 vs. L-Leucine Confers Altered Solubility and Hydrogen-Bonding Profile

5,5-Dihydroxy-L-leucine exhibits a computed XLogP3 of −3.3, compared to −1.5 for the parent L-leucine [1][2]. The introduction of two hydroxyl groups at the δ-position shifts lipophilicity by approximately −1.8 log units and increases the hydrogen-bond donor count from 2 to 4 and acceptor count from 3 to 5 [1]. This physicochemical transformation is not achievable with mono-hydroxylated intermediates such as 5-hydroxy-L-leucine and has direct consequences for chromatographic retention, aqueous solubility, and peptide-level pharmacological properties.

physicochemical profiling ADME prediction amino acid derivatization

Stereochemical Control in Synthesis: 6.5:1 Diastereoselectivity Achieved via Sharpless Asymmetric Dihydroxylation Enables Configuration-Specific Procurement

In the only reported stereocontrolled synthesis of γ,δ-dihydroxyleucine building blocks suitable for peptide incorporation, Edagwa and Taylor (2009) demonstrated that Sharpless asymmetric dihydroxylation (SAD) of Nᵅ-carbobenzyloxy-(2S)-4,5-dehydroleucine methyl ester using AD-mix-α produced a 6.5:1.0 mixture of γ-lactones favoring the (4R) configuration [1]. In contrast, prior condensation with valine ethyl ester to form a dipeptide followed by SAD with AD-mix-β yielded the (4S) configuration found in alloviroidin [1]. This contrasts with the classical Wieland synthesis (1957), which produced a racemic mixture of all four stereoisomers requiring fractional crystallization for separation [1][2].

asymmetric synthesis diastereoselectivity peptide building block

Functional Handle Without Affinity Loss: Modification of the Dihydroxyleucine γ,δ-Diol Enables Fluorescent Labeling While Retaining F-Actin Kd ≈ 20 nM

The γ,δ-dihydroxy-L-leucine side chain at position 7 of phalloidin is uniquely accessible for chemical derivatization without compromising actin-binding affinity. Fluorescent conjugates (FITC, TRITC, Atto dyes) retain high-affinity F-actin binding with Kd ≈ 20 nM—identical to native phalloidin [1]. The vicinal diol can be selectively oxidized with periodate to generate ketophalloidin, which serves as a versatile intermediate for further derivatization including dithiolane formation [2]. This contrasts with modifications at other phalloidin positions, where certain structural features are required for binding [1].

fluorescent probe actin visualization bioconjugation structure-activity relationship

Critical Role in γ-Carboxyglutamic Acid Detection: Unique Chromatographic Elution Immediately Prior to Serine Enables Unambiguous Gla Identification

5,5-Dihydroxyleucine serves as the definitive reduction marker for γ-carboxyglutamic acid (Gla), a post-translational modification essential for calcium binding in vitamin K-dependent clotting factors. Reduction of protein-bound Gla residues with [³H]diborane followed by acid hydrolysis releases 5,5-[³H]dihydroxyleucine, which elutes immediately prior to serine under standard amino acid analyzer conditions and is identifiable by scintillation counting [1][2]. This method confirmed ≥10 Gla residues in bovine prothrombin and ≥14 in bovine Factor X [1]. Without this approach, direct Gla analysis is compromised because Gla undergoes quantitative decarboxylation to glutamic acid during standard acid hydrolysis (6 M HCl, 110 °C), rendering it indistinguishable from genomic glutamate residues [3].

post-translational modification vitamin K-dependent proteins amino acid analysis Gla detection

Stereochemical Epimer Tolerance in Biological Activity: (2S,4R) and (2S,4S) Epimers Confer Equal Actin Affinity Despite Configuration Difference

Viroidin and alloviroidin are otherwise identical cyclic heptapeptides that differ exclusively at the C-4 configuration of their 4,5-dihydroxyleucine residue: viroidin contains the (2S,4R) epimer (shared with phalloidin), while alloviroidin contains the (2S,4S) epimer [1]. Despite this stereochemical difference, the two peptides exhibit identical mass, identical amino acid composition (except for the single configurational difference), and equal affinity for actin [1]. This indicates that the biological activity of the dihydroxyleucine-containing scaffold is tolerant to epimerization at C-4, a finding with implications for synthetic analog design [2].

stereochemistry-activity relationship cyclic peptide toxins actin binding epimer tolerance

Distinct from 4,5-Dihydroxy-L-isoleucine: Leucine vs. Isoleucine Scaffold Determines Toxin Class and Target Engagement

Although both 5,5-dihydroxy-L-leucine (in phallotoxins/virotoxins) and 4,5-dihydroxy-L-isoleucine (in α-amanitin) are δ-dihydroxylated non-proteinogenic amino acids found in Amanita cyclic peptide toxins, they belong to entirely distinct toxin classes with orthogonal molecular targets. The dihydroxyisoleucine residue in α-amanitin is critical for RNA polymerase II inhibition: alterations at this position cause a ~100-fold decrease in inhibitory potency [1]. In contrast, the dihydroxyleucine residue in phalloidin tolerates extensive chemical modification without loss of F-actin binding [2]. The amino acid scaffold (leucine vs. isoleucine side chain topology) fundamentally determines which toxin family and which biological target the hydroxylated residue supports [3].

non-proteinogenic amino acid amatoxin phallotoxin target specificity

5,5-Dihydroxy-L-leucine: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Synthesis of Stereochemically Defined Phallotoxin Analogs for Actin Probes

Researchers synthesizing phalloidin or virotoxin analogs for F-actin visualization can procure either (2S,4R)- or (2S,4S)-5,5-dihydroxy-L-leucine with confidence: both epimers confer equal actin affinity [1], and the dihydroxyleucine side chain uniquely tolerates fluorescent dye conjugation without loss of the Kd ≈ 20 nM binding [2]. The 6.5:1 diastereoselectivity achievable via Sharpless asymmetric dihydroxylation provides a defined synthetic entry [3].

Detection and Quantification of γ-Carboxyglutamic Acid in Vitamin K-Dependent Proteins

Biochemistry laboratories studying coagulation factors (prothrombin, Factors VII, IX, X) or bone Gla-proteins can employ the [³H]diborane reduction method: protein-bound Gla residues are reduced to 5,5-[³H]dihydroxyleucine, which elutes just prior to serine on standard amino acid analyzers and is detected by scintillation counting [4]. This approach has confirmed ≥10 Gla residues in bovine prothrombin and ≥14 in bovine Factor X [5], providing a validated alternative to mass spectrometry-based Gla detection.

Synthesis of Ketophalloidin-Based Bioconjugation Intermediates

The vicinal diol of 5,5-dihydroxy-L-leucine enables selective periodate oxidation to generate the methyl ketone intermediate ketophalloidin, which serves as a platform for dithiolane and other conjugates [6]. This reactivity is unique to the geminal diol motif and is not accessible with mono-hydroxylated leucine analogs.

Peptide-Based Drug Design Leveraging Altered Physicochemical Properties

Medicinal chemists designing peptide ligands with enhanced aqueous solubility can exploit the ΔXLogP3 of −1.8 and doubled hydrogen-bonding capacity (4 donors, 5 acceptors) of 5,5-dihydroxy-L-leucine relative to L-leucine [7][8]. This hydroxylation-derived polarity shift can modulate target engagement, pharmacokinetics, and formulation compatibility without altering the leucine side-chain branching pattern.

Quote Request

Request a Quote for L-Leucine, 5,5-dihydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.